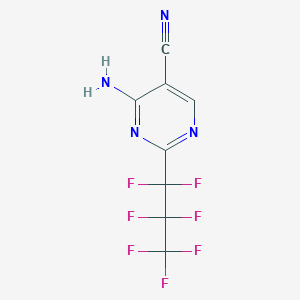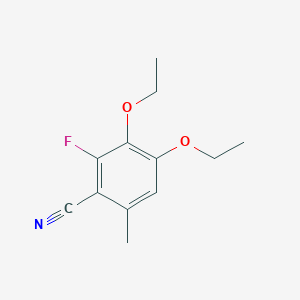
Ethyl 2-(bromomethyl)oxazole-5-carboxylate
概要
説明
Ethyl 2-(bromomethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a bromomethyl group at the 2-position and an ethyl ester group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)oxazole-5-carboxylate typically involves the bromination of ethyl oxazole-5-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
Ethyl 2-(bromomethyl)oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 2-(azidomethyl)oxazole-5-carboxylate, while reduction with LiAlH₄ could produce ethyl 2-(methyl)oxazole-5-carboxylate.
科学的研究の応用
Ethyl 2-(bromomethyl)oxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting microbial infections and cancer.
Material Science: It can be employed in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of ethyl 2-(bromomethyl)oxazole-5-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles into the oxazole ring. This reactivity makes it a valuable building block in organic synthesis and drug development.
類似化合物との比較
Similar Compounds
Ethyl oxazole-5-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-chloromethyl oxazole-5-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Ethyl 2-(hydroxymethyl)oxazole-5-carboxylate: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness
Ethyl 2-(bromomethyl)oxazole-5-carboxylate is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of a wide range of compounds, particularly in medicinal chemistry and material science.
特性
分子式 |
C7H8BrNO3 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
ethyl 2-(bromomethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 |
InChIキー |
QOYJFAVDVDNNDI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(O1)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-cyclopropyl-7-fluoro-9-methyl-4-oxo-8-[(3S)-3-pyrrol-1-ylpyrrolidin-1-yl]quinolizine-3-carboxylic acid](/img/structure/B8282806.png)





![2-[3-(3-Chloropropoxy)phenyl]acetic acid](/img/structure/B8282837.png)
![[2-(1H-Imidazol-4-yl)-ethyl]-(3-nitro-pyridin-2-yl)-amine](/img/structure/B8282839.png)

